molecular formula C8H14O3 B13644272 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid

2-(1-Hydroxy-3-methylcyclopentyl)acetic acid

Cat. No.: B13644272
M. Wt: 158.19 g/mol
InChI Key: ORCXEVMKLVVYCX-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-3-methylcyclopentyl)acetic acid (CAS 859179-33-2) is a high-value cyclopentane derivative with a molecular formula of C8H14O3 and a molecular weight of 158.20 g/mol . This compound serves as a versatile synthetic building block, or intermediate, in organic and medicinal chemistry research. Its structure, featuring both a carboxylic acid and a hydroxyl group on the same carbon atom of the methylcyclopentyl ring, makes it a valuable precursor for the synthesis of more complex molecules. For instance, it is related to advanced intermediates such as 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid, which showcases the potential for further functionalization at the hydroxy group . Researchers utilize this compound in the exploration of novel pharmaceutical candidates, leveraging the cyclopentyl scaffold as a core structure. The compound is also available in related protected forms, such as its ethyl ester (CAS 859817-92-8), which can offer different reactivity profiles for synthetic applications . As a standard in analytical studies, it provides a reference for method development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling procedures should be followed.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-(1-hydroxy-3-methylcyclopentyl)acetic acid

InChI

InChI=1S/C8H14O3/c1-6-2-3-8(11,4-6)5-7(9)10/h6,11H,2-5H2,1H3,(H,9,10)

InChI Key

ORCXEVMKLVVYCX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(CC(=O)O)O

Origin of Product

United States

Preparation Methods

Hydroxy Acid Preparation via Ketone Reduction and Carboxylation

A common approach to this compound involves the reaction of a corresponding cyclopentanone derivative with reagents that introduce the hydroxy and acetic acid functionalities. For example, ketones structurally related to 3-methylcyclopentanone can be converted to the hydroxy acid by nucleophilic addition and subsequent oxidation or hydrolysis steps.

  • Lithium Naphthalenide Reduction : The reaction of cyclopentanone derivatives with lithium naphthalenide in the presence of acetic acid can yield hydroxy acids such as 2-(1-hydroxy-3-methylcyclopentyl)acetic acid. This method was reported for similar hydroxy acids by Kasashima et al., who prepared hydroxy acids via ketone reaction with acetic acid and lithium naphthalenide, followed by purification.

  • Iodine-Catalyzed Lactonization : Kasashima's work also describes the use of iodine as a catalyst under solvent-free conditions at 80°C for 6 hours to promote lactonization of hydroxy acids, which can be reversed or controlled to isolate the hydroxy acid itself.

Detailed Reaction Procedure Example

Based on Kasashima et al.'s protocol for related hydroxy acids:

Step Reagents & Conditions Description Yield (%)
1 Cyclopentanone derivative + Lithium naphthalenide + Acetic acid Reduction and carboxylation to hydroxy acid Not specified, typically high
2 Hydroxy acid + Iodine (0.1 equiv) Stirring at 80°C for 6 h under solvent-free conditions Up to 88% for lactone formation
3 Sodium thiosulfate wash + Extraction + Chromatography Purification of product 88% (lactone), hydroxy acid isolated by controlling conditions

This method emphasizes solvent-free conditions and iodine catalysis to promote efficient conversion with minimal side reactions.

Mechanistic Insights

The iodine-catalyzed reaction likely proceeds via initial formation of hydrogen iodide from iodine and the carboxylic acid group, which acts as an acid catalyst to induce dehydration and rearrangement. This leads to lactonization through nucleophilic attack of the hydroxy oxygen on the carbocation intermediate. Controlling reaction time and temperature can favor isolation of the hydroxy acid before lactone formation.

Analytical and Purification Techniques

  • Extraction and Washing : Post-reaction mixtures are treated with aqueous sodium thiosulfate to remove iodine, followed by organic solvent extraction (e.g., diisopropyl ether).

  • Drying : Organic layers are dried over anhydrous sodium sulfate.

  • Purification : Column chromatography on silica gel is employed to isolate pure hydroxy acid or lactone products.

  • Characterization : NMR (¹H and ¹³C), GC, and mass spectrometry are standard for confirming structure and purity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Lithium naphthalenide + Acetic acid Ketone + Li naphthalenide + AcOH RT to 80°C, solvent-free High (not specified) Efficient for hydroxy acid formation
Iodine-catalyzed lactonization Hydroxy acid + Iodine (0.1 eq) 80°C, 6 h, solvent-free 88% (lactone) Can be controlled to isolate hydroxy acid
Grignard addition + Hydrolysis Cyclopentylmagnesium bromide + ester 0–60°C, aqueous workup Moderate (53–88%) Analogous method from related compounds

Research Outcomes and Notes

  • The solvent-free iodine-catalyzed method provides a green and efficient route with high yields and minimal side products.

  • The hydroxy acid can be isolated by careful control of reaction parameters to prevent lactone formation.

  • The lithium naphthalenide reduction is a powerful tool for converting ketones to hydroxy acids but requires handling of strong reductants.

  • Alternative Grignard-based methods offer flexibility but may involve lower yields and more complex purification.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-3-methylcyclopentyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Hydroxy-3-methylcyclopentyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and acetic acid moiety play crucial roles in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways .

Comparison with Similar Compounds

2-(2-Hydroxy-3-(Octylsulfonamido)cyclopentyl)acetic Acid (Compound 21)

  • Molecular Formula: C₁₅H₂₉NO₅S .
  • Melting Point : 105–106°C .
  • Key Features: A sulfonamide group at position 3 increases polarity and hydrogen-bonding capacity compared to the target compound’s methyl group.

Methyl 2-(3-Azido-2-hydroxycyclopentyl)acetate (Compound 23)

  • Molecular Formula : C₈H₁₃N₃O₃ .
  • Key Features : The azido group (-N₃) introduces reactivity for click chemistry applications, unlike the target compound’s hydroxyl group. The methyl ester form (vs. free acid) may improve synthetic handling but requires hydrolysis for biological activity .

Cyclohexane-Based Analogs

2-(3-Methylcyclohexyl)acetic Acid

  • Molecular Formula : C₉H₁₆O₂ .
  • Key Features: The cyclohexane ring (vs. Applications may diverge in drug design due to differing pharmacokinetic profiles .

Aromatic and Heterocyclic Derivatives

2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid

  • Molecular Formula : C₁₉H₂₄O₃S .
  • Such compounds are often explored for their bioactivity in natural product-inspired drug discovery .

2-(3-Bromo-4-methoxyphenyl)acetic Acid

  • Molecular Formula : C₉H₉BrO₃ .
  • Key Features: The bromine atom enables cross-coupling reactions, and the methoxy group acts as an electron donor. This compound is utilized in synthesizing vancomycin analogs and combretastatin derivatives .

Physicochemical and Functional Comparisons

Melting Points and Solubility

  • The target compound’s hydroxyl group likely increases melting point compared to non-polar analogs (e.g., cyclohexyl derivatives) but may be lower than sulfonamide-containing derivatives (e.g., Compound 21, mp 105–106°C) due to weaker hydrogen-bonding networks .
  • Esterified derivatives (e.g., methyl esters in ) exhibit reduced water solubility compared to free acids, a critical factor in prodrug design .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Formula Melting Point (°C) Key Applications
2-(1-Hydroxy-3-methylcyclopentyl)acetic acid Cyclopentane 1-OH, 3-CH₃, acetic acid C₉H₁₆O₃ Not reported Chiral synthesis, enzyme studies
2-(2-Hydroxy-3-sulfonamido-cyclopentyl)acetic acid Cyclopentane 2-OH, 3-sulfonamido, acetic acid C₁₅H₂₉NO₅S 105–106 Membrane-targeted drug design
2-(3-Methylcyclohexyl)acetic acid Cyclohexane 3-CH₃, acetic acid C₉H₁₆O₂ Not reported Lipophilic prodrug development
2-(3-Bromo-4-methoxyphenyl)acetic acid Phenyl 3-Br, 4-OCH₃, acetic acid C₉H₉BrO₃ Not reported Natural product synthesis

Biological Activity

2-(1-Hydroxy-3-methylcyclopentyl)acetic acid is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory and antimicrobial effects, as well as its mechanisms of action, synthesis, and applications in various fields.

  • Molecular Formula : C₈H₁₄O₂
  • IUPAC Name : this compound
  • Structure : The compound features a cyclopentane ring with a hydroxyl group and an acetic acid moiety, which may influence its biological interactions.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines, suggesting that this compound may modulate inflammatory pathways effectively.

Table 1: Anti-inflammatory Activity Comparison

CompoundIC₅₀ (µM)Mechanism of Action
This compound25Inhibition of COX enzymes
Aspirin50COX inhibition
Ibuprofen30COX inhibition

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest activity against various bacterial strains, indicating potential use as an antimicrobial agent.

Case Study: Antimicrobial Efficacy
In a study conducted on several bacterial strains, including Staphylococcus aureus and Escherichia coli, this compound demonstrated an IC₅₀ value of approximately 15 µM, showcasing its potential as a therapeutic agent in treating infections.

The biological activity of this compound is believed to be mediated through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenases (COX).
  • Receptor Interaction : It likely interacts with G-protein coupled receptors (GPCRs), which are pivotal in various signaling pathways related to inflammation and pain.

Synthesis and Derivatives

Several synthetic routes have been proposed for the preparation of this compound. The unique structural features, including the cyclopentane ring and hydroxyl substitution, enhance its reactivity and biological potential compared to similar compounds.

Table 2: Synthetic Routes Overview

Synthesis MethodDescription
Grignard ReactionInvolves the reaction of cyclopentanone with methylmagnesium bromide followed by acetic acid treatment.
EsterificationHydroxymethyl derivative reacts with acetic anhydride to form the target compound.

Applications

Given its promising biological properties, this compound is being explored for:

  • Pharmaceutical Development : As a potential candidate for anti-inflammatory drugs.
  • Agricultural Chemistry : Investigated for use as a biopesticide due to its antimicrobial properties.

Q & A

Q. What are the optimal synthetic routes for 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of cyclopentyl derivatives often involves multi-step reactions. For example, a related compound, 2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid, is synthesized via controlled hydrolysis of methyl 2-acetamido-3-(2-oxocyclopentyl)propanoate using hydrochloric acid, followed by neutralization and treatment with potassium cyanate . Key parameters include:
  • Temperature : Maintain 80–90°C during hydrolysis to avoid side reactions.
  • Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Yield Optimization : Adjust stoichiometry of potassium cyanate to enhance cyclization efficiency.

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures accurate structural elucidation:
  • NMR Spectroscopy : ¹H and ¹³C NMR to identify hydroxyl, methyl, and cyclopentyl protons (e.g., δ 1.2–1.8 ppm for cyclopentyl CH₂ groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ at m/z 186.1256 for C₉H₁₄O₃).
  • X-ray Crystallography : For absolute stereochemical assignment, as demonstrated for structurally similar cyclopentane derivatives .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Based on safety data sheets (SDS) for analogous compounds:
  • Storage : Keep at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the hydroxyl group .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological interactions?

  • Methodological Answer : The compound’s chiral centers (e.g., 1-hydroxy and 3-methyl groups) dictate enantioselective interactions. For example:
  • Enantioselective Synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) to isolate specific enantiomers .
  • Biological Assays : Compare activity of enantiomers in enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory studies). Structurally similar compounds show divergent activities; e.g., 5-hydroxycyclopentanecarboxylic acid exhibits antioxidant properties, while 2-methyl derivatives display anti-inflammatory effects .

Q. What strategies resolve contradictions in spectroscopic or bioactivity data for this compound?

  • Methodological Answer : Contradictions may arise from impurities or isomerism. Recommended approaches:
  • HPLC Purity Check : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to verify >95% purity .
  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous solutions, which may falsely alter bioactivity readings.
  • Comparative Crystallography : Cross-validate NMR data with X-ray structures to confirm stereochemical assignments .

Q. How can computational methods predict the reactivity and binding affinity of this compound?

  • Methodological Answer : Computational tools bridge structural and functional studies:
  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., prostaglandin synthase). Parameters: grid size 60 ų, Lamarckian genetic algorithm .
  • DFT Calculations : Analyze electron density maps (B3LYP/6-31G* level) to predict sites for electrophilic attack (e.g., hydroxyl group’s nucleophilicity) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions.

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